molecular formula C17H12N2O4 B8297116 2,3-Dimethoxyindolo[2,1-b]quinazoline-6,12-dione

2,3-Dimethoxyindolo[2,1-b]quinazoline-6,12-dione

Cat. No. B8297116
M. Wt: 308.29 g/mol
InChI Key: YMVQQFBVUYEMHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05441955

Procedure details

Using the procedure in Example 12, and substituting N-methylpyrrolidone (NMP) for N,N-dimethylformamide (DMF), 5,6-dimethoxyisatoic anhydride for 5-chloroisatoic anhydride and isatin for 5-fluoroisatin gave 367 mg (16%) of the title compound: mp 350° C. (dec); 1H NMR(CDCl3)δ 4.02-4.08 (d, 6H), 7.40-7.45 (m, 2H), 7.74-7.80 (m, 2H), 7.88-7.92 (m, 1H), 8.60-8.65 (d, 1H); MS (M+H)+ 308.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Yield
16%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[C:14]([O:15][CH3:16])=[C:7]2C(O[C:11](=O)[NH:12][C:6]2=[CH:5][CH:4]=1)=O.Cl[C:18]1[CH:29]=[C:22]2[C:23]([O:25][C:26](=O)[NH:27][C:21]2=[CH:20][CH:19]=1)=[O:24].N1C2C(=CC=CC=2)C(=O)C1=O.FC1C=C2C(=CC=1)NC(=O)C2=O>CN(C)C=O>[CH3:1][O:2][C:3]1[CH:4]=[C:5]2[C:6](=[CH:7][C:14]=1[O:15][CH3:16])[N:12]=[C:11]1[C:23](=[O:24])[C:22]3[C:21]([N:27]1[C:26]2=[O:25])=[CH:20][CH:19]=[CH:18][CH:29]=3

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=CC=C2C(C(=O)OC(N2)=O)=C1OC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CC=C2C(C(=O)OC(N2)=O)=C1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1C(=O)C(=O)C2=CC=CC=C12
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC=1C=C2C(C(NC2=CC1)=O)=O
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
COC=1C=C2C(N3C(=NC2=CC1OC)C(C1=CC=CC=C13)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 367 mg
YIELD: PERCENTYIELD 16%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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